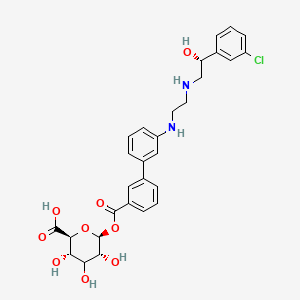
Solabegron Acyl Glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Solabegron Acyl Glucuronide is a metabolite of Solabegron, a selective agonist for the β3 adrenergic receptor. Solabegron is being developed for the treatment of overactive bladder and irritable bowel syndrome . The acyl glucuronide form is created through the conjugation of Solabegron with glucuronic acid, a process facilitated by UDP-glucuronosyltransferase enzymes .
Preparation Methods
The synthesis of Solabegron Acyl Glucuronide involves the conjugation of Solabegron with α-D-glucuronic acid. This reaction is typically catalyzed by UDP-glucuronosyltransferase enzymes, which are membrane-bound . Industrial production methods for acyl glucuronides often involve enzymatic synthesis due to the specificity and efficiency of these enzymes .
Chemical Reactions Analysis
Solabegron Acyl Glucuronide undergoes several types of chemical reactions, including:
Transacylation: This reaction involves the transfer of the acyl group to another molecule, often a protein, leading to the formation of protein adducts.
Oxidation and Reduction: These reactions can modify the functional groups on the Solabegron moiety, potentially altering its biological activity.
Common reagents used in these reactions include water for hydrolysis and various nucleophiles for transacylation . The major products formed from these reactions are Solabegron, glucuronic acid, and protein adducts .
Scientific Research Applications
Solabegron Acyl Glucuronide has several scientific research applications:
Mechanism of Action
Solabegron Acyl Glucuronide exerts its effects through the β3 adrenergic receptor, which mediates the activation of adenylate cyclase via G proteins . This leads to the production of cyclic AMP, which in turn activates protein kinase A and other downstream signaling pathways. These pathways are involved in the regulation of lipolysis and thermogenesis . Additionally, the acyl glucuronide form can form protein adducts through transacylation, potentially leading to adverse drug reactions .
Comparison with Similar Compounds
Solabegron Acyl Glucuronide is similar to other acyl glucuronides, such as those formed from carboxylic acid-containing drugs . it is unique in its selective action on the β3 adrenergic receptor and its potential therapeutic applications for overactive bladder and irritable bowel syndrome . Similar compounds include:
Ibuprofen Acyl Glucuronide: Formed from the nonsteroidal anti-inflammatory drug ibuprofen.
Diclofenac Acyl Glucuronide: Formed from the nonsteroidal anti-inflammatory drug diclofenac.
Naproxen Acyl Glucuronide: Formed from the nonsteroidal anti-inflammatory drug naproxen.
These compounds share similar metabolic pathways but differ in their pharmacological targets and therapeutic applications .
Properties
Molecular Formula |
C29H31ClN2O9 |
|---|---|
Molecular Weight |
587.0 g/mol |
IUPAC Name |
(2S,3S,5R,6S)-6-[3-[3-[2-[[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]ethylamino]phenyl]benzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C29H31ClN2O9/c30-20-8-2-6-18(13-20)22(33)15-31-10-11-32-21-9-3-5-17(14-21)16-4-1-7-19(12-16)28(39)41-29-25(36)23(34)24(35)26(40-29)27(37)38/h1-9,12-14,22-26,29,31-36H,10-11,15H2,(H,37,38)/t22-,23?,24-,25+,26-,29-/m0/s1 |
InChI Key |
XLFKMKFHODTQTH-ZPLYZYDFSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)C(=O)O[C@H]2[C@@H](C([C@@H]([C@H](O2)C(=O)O)O)O)O)C3=CC(=CC=C3)NCCNC[C@@H](C4=CC(=CC=C4)Cl)O |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O)C3=CC(=CC=C3)NCCNCC(C4=CC(=CC=C4)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















